molecular formula C14H12Cl2O2 B3052056 1,2-Bis(4-chlorophenyl)ethane-1,2-diol CAS No. 38152-44-2

1,2-Bis(4-chlorophenyl)ethane-1,2-diol

Cat. No.: B3052056
CAS No.: 38152-44-2
M. Wt: 283.1 g/mol
InChI Key: AEEMNDIKABIBHP-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)ethane-1,2-diol is a vicinal diol derivative featuring two hydroxyl groups on a central ethane backbone and two 4-chlorophenyl substituents. Its molecular formula is C₁₄H₁₂Cl₂O₂, with a calculated molecular weight of 283.14 g/mol. The compound exists as diastereomers: the meso form (internal plane of symmetry) and the D/L enantiomers, as evidenced by distinct NMR signals for the hydroxyl and methylene protons .

This diol is synthesized via photochemical degradation of fenofibrate under anaerobic conditions, forming alongside other photoproducts . Alternatively, it can be generated through photocatalytic coupling of 4-chlorobenzyl alcohol, as demonstrated in TiO₂-mediated redox reactions . The compound’s structure is characterized by strong intramolecular hydrogen bonding between hydroxyl groups, a feature common in glycol derivatives, which stabilizes gauche conformations .

Properties

CAS No.

38152-44-2

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C14H12Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H

InChI Key

AEEMNDIKABIBHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethane-1,2-diol Derivatives

Compound Name Substituents Molecular Weight Key Properties Synthesis Method
1,2-Bis(4-chlorophenyl)ethane-1,2-diol 4-Cl on phenyl, -OH 283.14 g/mol Strong H-bonding, diastereomers (meso and D/L), photochemical stability Photodegradation of fenofibrate ; Photocatalytic coupling
1,2-Diphenyl ethane-1,2-diol Phenyl, -OH 214.26 g/mol Weaker H-bonding due to absence of electron-withdrawing groups Reduction of benzil derivatives
(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol Naphthyl, -OH 342.40 g/mol Optically active; used in asymmetric catalysis (e.g., zinc phthalocyanines) Reaction of nitriles with diols

Key Observations :

  • Electron-withdrawing substituents (e.g., 4-Cl) increase hydroxyl group acidity compared to unsubstituted phenyl or naphthyl derivatives, enhancing intermolecular interactions .
  • The meso isomer of this compound exhibits distinct NMR shifts (δ 4.82 ppm for -CH₂-) compared to D/L isomers (δ 4.59 ppm), reflecting conformational differences .

Diketone Analogues

Compound Name Substituents Molecular Weight Key Properties
1,2-Bis(4-fluorophenyl)ethane-1,2-dione 4-F on phenyl, =O 232.23 g/mol s-trans conformation; no H-bonding due to carbonyl groups
1,2-Bis(4-iodophenyl)ethane-1,2-dione 4-I on phenyl, =O 462.03 g/mol High molecular weight; hydrophobic interactions dominate

Key Observations :

  • Replacing hydroxyl (-OH) with carbonyl (=O) groups eliminates hydrogen bonding, altering solubility and reactivity. Diketones are typically synthesized via oxidation of diols or direct coupling of aryl aldehydes .

Hydrogen Bonding and Conformational Analysis

This compound exhibits intramolecular hydrogen bonding between hydroxyl groups, favoring gauche conformations. This is consistent with ethylene glycol derivatives, where gauche conformers stabilize H-bond networks . In contrast:

  • 2-Methoxyethan-1-ol : One hydroxyl replaced by methoxy (-OCH₃), reducing H-bond capacity and increasing hydrophobic interactions .
  • 1,2-Dimethoxyethane: No hydroxyl groups; cohesion relies on van der Waals forces between methyl groups .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 1,2-Diphenyl ethane-1,2-diol 1,2-Bis(4-fluorophenyl)ethane-1,2-dione
Molecular Formula C₁₄H₁₂Cl₂O₂ C₁₄H₁₄O₂ C₁₄H₈F₂O₂
Melting Point Not reported Not reported 120–122°C
Solubility in Water Low Moderate Insoluble
Key Spectral Data (¹H NMR) δ 4.59–4.82 (-CH₂-), 7.00–7.31 (Ar-H) δ 4.70 (-CH₂-), 7.20–7.40 (Ar-H) δ 7.80–8.00 (Ar-H)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-bis(4-chlorophenyl)ethane-1,2-diol, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via reduction of its diketone precursor using catalytic hydrogenation or borohydride-based reducing agents. For example, a zinc-tetrahydroborato complex reduces carbonyl compounds to diols in a 2:1 stoichiometric ratio, achieving yields up to 94% under mild conditions (40°C) . Characterization typically involves FT-IR and ¹H NMR spectroscopy to confirm hydroxyl group formation and aryl substitution patterns. Melting point analysis and elemental composition (e.g., via LC-MS) are also critical for purity assessment .

Q. How is this compound utilized in experimental disease models?

  • Methodology : Derivatives of ethane-1,2-diol (e.g., 1% ethane-1,2-diol in drinking water) are used to induce urolithiasis in animal models by metabolizing to oxalic acid, which chelates calcium to form kidney CaOx deposits. Researchers monitor nephrotoxicity via histopathology, urinary oxalate levels, and renal function markers (e.g., serum creatinine) . While this model focuses on ethylene glycol, analogous protocols can be adapted for substituted diols like this compound to study organ-specific toxicity.

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